molecular formula C13H13NO4 B1523287 Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate CAS No. 1441-37-8

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Cat. No. B1523287
CAS RN: 1441-37-8
M. Wt: 247.25 g/mol
InChI Key: YTFWDPLAXJZJDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray diffraction, DFT and HF modeling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was described as a pale yellow solid with a melting point of 101–103°C .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

PET imaging with specific radioligands allows for the in vivo investigation of receptor systems in the human brain. Studies have utilized radioligands like [11C]WAY-100635 and [18F]MPPF to delineate 5-HT1A receptors in the human brain. This technology is crucial for understanding psychiatric and neurological disorders at a molecular level, offering insights into the pharmacology of drugs acting on the central nervous system (Pike et al., 1995), (Passchier et al., 2000).

Neurotransmitter Metabolism

Research into cerebrospinal fluid (CSF) monoamine metabolites in patients with psychiatric disorders has provided valuable information about the underlying biochemical abnormalities. These studies explore correlations between neurotransmitter metabolite levels in CSF and psychiatric symptoms, aiding in the diagnosis, treatment, and understanding of these conditions (Gattaz et al., 1982), (Lidberg et al., 1985).

Pharmacokinetics and Metabolism

Studies have also focused on the metabolism of compounds like 4-Methylpyrazole and Telotristat Ethyl, examining their potential therapeutic applications and metabolic pathways. Such research is fundamental in drug development, providing insights into drug safety, efficacy, and the management of conditions like carcinoid syndrome (Jacobsen et al., 1996), (Kulke et al., 2017).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Research on similar compounds suggests potential future directions. For instance, one study indicated that compounds with a 1,2,3-triazole scaffold may be further developed as potent anticancer agents . Another study suggested that substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles could represent a common pharmacophore for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFWDPLAXJZJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680504
Record name Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

CAS RN

1441-37-8
Record name Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

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